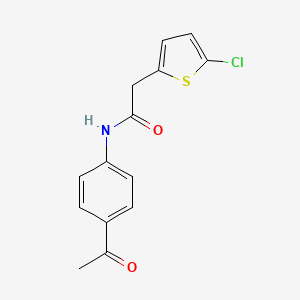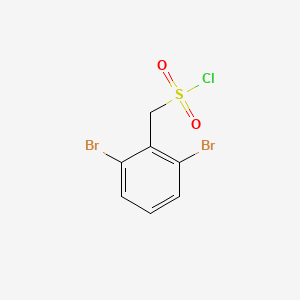
(2,6-Dibromophenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(2,6-Dibromophenyl)methanesulfonyl chloride” is represented by the InChI code: 1S/C7H5Br2ClO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2 .Chemical Reactions Analysis
Sulfonyl chlorides, such as “this compound”, are highly reactive and are often used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . They can react with primary and secondary amines to give methanesulfonamides .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 348.44 . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Electrochemical Properties and Ionic Liquids
Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3, which has been studied for its electrochemical properties, particularly in the context of sodium insertion into vanadium pentoxide. This application highlights the potential of MSC in developing energy storage materials (Su, L., Winnick, J., & Kohl, P., 2001).
Cross-Coupling Reactions
MSC's utility in facilitating mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles demonstrates its importance in organic synthesis. This method helps avoid genotoxic impurities, underscoring MSC's role in safer chemical synthesis processes (Rosen, B. R., Ruble, J. C., Beauchamp, T., & Navarro, A., 2011).
Synthesis of Pyrrolidines
Research into the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions shows the versatility of methanesulfonyl chloride derivatives in synthesizing complex organic molecules. Such compounds have potential applications in medicinal chemistry and drug development (Craig, D., Jones, P., & Rowlands, G., 2000).
Methanesulfonylation of Aromatics
The regioselective methanesulfonylation of simple aromatics highlights the use of MSC in modifying aromatic compounds, with implications for the synthesis of materials and chemicals with specific functional properties (Smith, K., Ewart, G., El‐Hiti, G., & Randles, K. R., 2004).
Decomposition and Conversion Processes
The catalytic decomposition of methanesulfonyl chloride to produce methyl chloride, with implications for methane conversions, showcases its potential in chemical manufacturing and processing industries. This research suggests novel pathways for utilizing methane, a significant greenhouse gas (Kang, S., Zhou, W., Ma, Q., Zhang, Q., Chen, G., & Tang, Y., 2017).
Safety and Hazards
“(2,6-Dibromophenyl)methanesulfonyl chloride” is classified as dangerous with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mecanismo De Acción
Mode of Action
(2,6-Dibromophenyl)methanesulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can react with nucleophiles, such as alcohols and amines, to form sulfonates . This reactivity allows it to form covalent bonds with various biological targets, altering their function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity might be affected by the pH of the environment. Additionally, its stability could be influenced by temperature, as it is recommended to be stored at 4°C .
Propiedades
IUPAC Name |
(2,6-dibromophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAUHAIBOIHXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

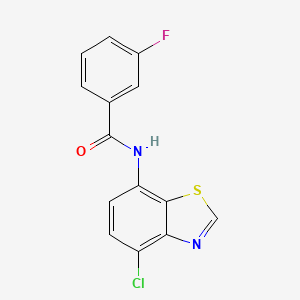
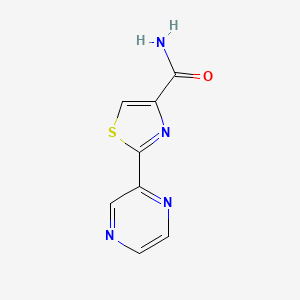
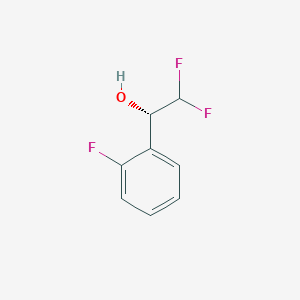
![2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2596910.png)
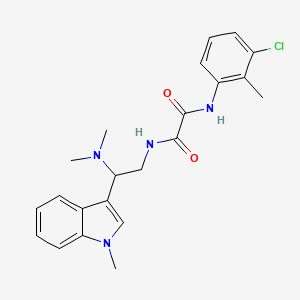

![N-(3-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2596915.png)




![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2596923.png)
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2596924.png)
